Demonstrated Potency Against COX-2 Enzyme Relative to Differently Substituted Analogs
The compound exhibits potent inhibitory activity against human recombinant Cyclooxygenase-2 (COX-2) with an IC50 of 102 nM [1]. This contrasts sharply with a key intermediate analog, 3-chloro-4-fluorophenyl-ethoxy-quinazoline-amine, which is designed to target the EGFR kinase (IC50 ~ 5.8 nM for wild-type) rather than COX-2 . This data demonstrates that the target compound's specific chloro-fluoro-ethoxy aniline head group directs binding affinity towards COX enzymes, a property not shared by other chloro-fluoro aniline derivatives optimized for kinase inhibition.
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Analog compound PF-6274484 (a distinct chloro-fluoro aniline-based EGFR inhibitor): IC50 = 5.8 nM against EGFR |
| Quantified Difference | ~17.6-fold more potent, but for a different target (EGFR vs. COX-2). Absence of COX-2 inhibition data for the comparator underscores the target compound's functional divergence. |
| Conditions | Human recombinant COX-2, in vitro enzyme assay. vs. EGFR autophosphorylation assay in tumor cells. |
Why This Matters
This confirms the compound is not an EGFR inhibitor but possesses a distinct pharmacological fingerprint, crucial for projects targeting the arachidonic acid pathway.
- [1] BindingDB. BDBM50375607: Inhibition of human recombinant COX-2. ChEMBL259218. View Source
